Fmoc-1-amino-1-cyclooctanecarboxylic acid

Peptide hydrophobicity Chromatographic retention Solid-phase peptide synthesis

Fmoc-1-amino-1-cyclooctanecarboxylic acid (CAS 222166-38-3), commonly abbreviated as Fmoc-Ac8c-OH, is an Fmoc-protected, achiral Cα,α-disubstituted glycine bearing an eight-membered cyclooctane ring. As a member of the 1-aminocycloalkane-1-carboxylic acid (Acnc) family, it serves as a conformationally constrained building block in solid-phase peptide synthesis (SPPS), where its sterically demanding cyclooctane side chain strongly restricts backbone conformational freedom.

Molecular Formula C24H27NO4
Molecular Weight 393.5 g/mol
CAS No. 222166-38-3
Cat. No. B1332691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-1-amino-1-cyclooctanecarboxylic acid
CAS222166-38-3
Molecular FormulaC24H27NO4
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H27NO4/c26-22(27)24(14-8-2-1-3-9-15-24)25-23(28)29-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21H,1-3,8-9,14-16H2,(H,25,28)(H,26,27)
InChIKeyZOPBLCNRXHNKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-1-amino-1-cyclooctanecarboxylic acid (Fmoc-Ac8c-OH): A Conformationally Restrained Cα,α-Disubstituted Glycine for Peptide Design


Fmoc-1-amino-1-cyclooctanecarboxylic acid (CAS 222166-38-3), commonly abbreviated as Fmoc-Ac8c-OH, is an Fmoc-protected, achiral Cα,α-disubstituted glycine bearing an eight-membered cyclooctane ring [1]. As a member of the 1-aminocycloalkane-1-carboxylic acid (Acnc) family, it serves as a conformationally constrained building block in solid-phase peptide synthesis (SPPS), where its sterically demanding cyclooctane side chain strongly restricts backbone conformational freedom [2]. The compound has a molecular formula of C₂₄H₂₇NO₄, a molecular weight of 393.48 g/mol, and is commercially available at purities up to 99% .

Why Ring Size Matters: Fmoc-1-amino-1-cyclooctanecarboxylic acid Cannot Be Interchanged with Smaller Cycloalkyl Analogs


Within the Acnc family, the cycloalkane ring size is a critical determinant of peptide conformation, hydrophobicity, and biological performance. Cα,α-disubstituted glycines with smaller rings—such as Ac5c (cyclopentane) or Ac6c (cyclohexane)—impose different steric constraints and produce distinct φ,ψ backbone torsion angle preferences compared to the eight-membered Ac8c residue [1]. The cyclooctane ring of Ac8c adopts boat-chair and twisted boat-chair conformations that cannot be mimicked by smaller or larger rings, directly influencing the stability of 3₁₀-helical vs. α-helical secondary structures in the resulting peptide [2]. Furthermore, the increased hydrophobicity conferred by the cyclooctane moiety alters chromatographic retention and may affect peptide-membrane partitioning relative to Ac7c- or Ac6c-containing analogs [3]. These ring-size-dependent conformational and physicochemical properties mean that substitution of Fmoc-Ac8c-OH with its smaller-ring counterparts (Fmoc-Ac5c-OH, Fmoc-Ac6c-OH, or Fmoc-Ac7c-OH) can yield peptides with fundamentally different folding, stability, and bioactivity profiles.

Quantitative Comparator Evidence for Fmoc-1-amino-1-cyclooctanecarboxylic acid Selection


Enhanced Reversed-Phase HPLC Retention Demonstrates Greater Hydrophobicity vs. Ac7c Analog

In a direct head-to-head comparison using a model heptapeptide framework (Boc-Val-Ala-Leu-Xxx-Val-Ala-Leu-OMe), the Ac8c-containing peptide exhibited a reversed-phase C18 HPLC retention time of 27.5 minutes, compared to 25.4 minutes for the Ac7c-containing analog under identical gradient conditions [1]. This 2.1-minute difference (8.3% longer retention) quantifies the increased hydrophobicity imparted specifically by the cyclooctane ring relative to the cycloheptane ring, which is relevant for peptide purification, solubility assessment, and membrane-partitioning predictions.

Peptide hydrophobicity Chromatographic retention Solid-phase peptide synthesis

Ac8c Confers Resistance to Chymotryptic Protease Hydrolysis in Bioactive Peptide Analogues

In a study of preptin analogues, substitution of Phe21 with 1-aminocyclooctane-1-carboxylic acid (Ac8c) rendered the resulting peptide analogue resistant to chymotryptic protease hydrolysis at this position, while unmodified preptin is susceptible to cleavage [1]. The Ac8c-substituted analogue retained insulin-secretory activity comparable to native preptin in βTC6-F7 mouse β-cells, demonstrating that the conformational constraint imposed by the cyclooctane ring can decouple proteolytic stability from loss of biological function [1]. Although this study also used other non-proteinogenic amino acids (D-Phe, D-Hphe, 3-aminobenzoic acid), the Ac8c substitution represents the only Cα,α-disubstituted cycloalkyl glycine evaluated in this biological context.

Peptide stability Protease resistance Preptin analogues Metabolic stability

X-Ray Crystallographic Confirmation of Pure 3₁₀-Helical Conformation in Ac8c-Containing Peptides

X-ray diffraction analysis of the pentapeptide Boc-Leu-Ac8c-Ala-Leu-Ac8c-OMe revealed a purely 3₁₀-helical conformation stabilized by three intramolecular 1←4 hydrogen bonds (C10-ring structures), with no α-helical (1←5 hydrogen bond) character detected [1]. The cyclooctane rings in this structure adopt boat-chair conformations, with internal C-C-C bond angles appreciably distorted from the tetrahedral value—a characteristic feature unique to the eight-membered ring and not observed in smaller cycloalkane analogs (Ac5c, Ac6c, Ac7c) [1]. The octapeptide Boc-Leu-Ac8c-Ala-Leu-Ac8c-Ala-Leu-Ac8c-OMe also maintains a predominantly 3₁₀-helical fold, with ¹H-NMR data strongly suggesting persistence of this conformation in CDCl₃ solution [1].

Peptide crystallography 3₁₀-helix Conformational design

Effective β-Turn and Helix Formation: Ac8c vs. α-Aminoisobutyric Acid (Aib) and Smaller Cycloalkyl Glycines

A comprehensive conformational analysis of homo-oligopeptides (monomer to pentamer) demonstrated that Ac8c is an effective β-turn and helix-forming residue [1]. IR absorption and ¹H-NMR studies in deuterochloroform, combined with X-ray diffraction on Z-Ac8c-OH, pBrBz-(Ac8c)₂-OH, and pBrBz-(Ac8c)₃-OtBu, revealed that the Ac8c residue strongly populates the helical region of φ,ψ conformational space [1]. This behavior parallels that of α-aminoisobutyric acid (Aib), the prototype Cα,α-disubstituted glycine, but Ac8c provides the additional structural feature of a pendant cyclooctane ring that can modulate intermolecular packing and steric interactions in ways distinct from both Aib and smaller Acnc residues (Ac3c, Ac5c, Ac6c, Ac7c) [1]. Conformational energy computations on Ac-Ac8c-NHMe confirmed that the 3₁₀-/α-helical region represents a pronounced energy minimum [1].

β-turn Peptide folding Conformational energy Acnc family

Commercial Purity Benchmark: 99% Purity Availability Meets Stringent Peptide Synthesis Requirements

Fmoc-1-amino-1-cyclooctanecarboxylic acid is commercially available at a minimum purity specification of 99% (AKSci, Catalog 6751AH) and ≥98% by HPLC (ChemImpex, Catalog 28757) . This purity level meets or exceeds the typical ≥95% specification commonly offered for less specialized Fmoc-amino acid derivatives, including certain Fmoc-Ac7c-OH and Fmoc-Ac6c-OH commercial preparations . High starting-material purity is critical for minimizing deletion and truncation byproducts in stepwise solid-phase peptide synthesis, particularly when incorporating sterically hindered residues such as Ac8c that may couple less efficiently than proteinogenic amino acids .

Peptide grade purity Quality assurance Procurement specification

Procurement-Relevant Application Scenarios for Fmoc-1-amino-1-cyclooctanecarboxylic acid


Design of Protease-Resistant Therapeutic Peptide Analogues

The demonstrated resistance of Ac8c-substituted preptin analogues to chymotryptic hydrolysis, combined with retained insulin-secretory bioactivity, positions Fmoc-Ac8c-OH as a strategic building block for developing metabolically stable peptide therapeutics [1]. Researchers seeking to replace protease-labile residues (e.g., Phe, Leu, Tyr) with a conformationally constrained, non-proteinogenic surrogate can use this compound to extend peptide half-life without necessarily compromising target engagement. This scenario is directly supported by the preptin analogue study (Section 3, Evidence Item 2) [1].

Engineering 3₁₀-Helical Peptide Foldamers and Helix Mimetics

The unambiguous X-ray crystallographic evidence that Ac8c-containing peptides adopt purely 3₁₀-helical conformations (Section 3, Evidence Item 3) makes Fmoc-Ac8c-OH the preferred choice over Fmoc-Ac6c-OH or Fmoc-Aib-OH when a well-defined 3₁₀-helix—rather than a mixed 3₁₀-/α-helical population—is the design objective [2]. Applications include helix-mimetic inhibitors of protein–protein interactions, conformational epitope scaffolds, and foldamer-based biomaterials where precise backbone geometry is critical for function [2].

Modulating Peptide Hydrophobicity for Membrane Interaction or Chromatographic Separation

The 8.3% longer reversed-phase HPLC retention observed for Ac8c-containing heptapeptides compared to Ac7c analogs (Section 3, Evidence Item 1) provides a quantifiable basis for selecting Fmoc-Ac8c-OH when increased peptide hydrophobicity is desired [3]. This property is directly relevant for designing membrane-active antimicrobial peptides, improving peptide affinity for hydrophobic receptor binding pockets, or facilitating chromatographic purification of otherwise poorly retained peptide sequences [3].

High-Fidelity Solid-Phase Peptide Synthesis Requiring Premium Purity Building Blocks

For laboratories executing long (>20 residues) or difficult peptide sequences, the availability of Fmoc-Ac8c-OH at 99% purity (Section 3, Evidence Item 5) reduces the risk of cumulative coupling failures and deletion byproducts that can compromise final product yield and purity . This procurement specification is particularly relevant for cGMP peptide production, structure–activity relationship (SAR) campaigns requiring high-confidence analytical data, and academic core facilities that prioritize reproducible synthesis outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-1-amino-1-cyclooctanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.